molecular formula C20H17FINO4 B3897025 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one

4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No. B3897025
M. Wt: 481.3 g/mol
InChI Key: HWEICVNXUZFFRW-YBEGLDIGSA-N
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Description

4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as DIBO, is a small molecule that has been studied for its potential as a cancer therapy. DIBO has been shown to have anticancer properties in vitro and in vivo, and research is ongoing to further understand its mechanism of action and potential applications.

Mechanism of Action

The exact mechanism of action of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is thought to inhibit the activity of a protein called thioredoxin reductase (TrxR). TrxR is involved in redox signaling pathways that regulate cell growth and survival, and inhibition of TrxR can lead to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory properties and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is that it has been shown to have low toxicity in animal models, suggesting that it may be a relatively safe therapy for humans. However, one limitation is that this compound is not very water-soluble, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the potential side effects of this compound.

Future Directions

There are several future directions for research on 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one. One area of interest is understanding the mechanism of action of this compound in more detail, including its interaction with TrxR and other proteins. Another area of interest is developing more water-soluble forms of this compound that can be more easily administered in vivo. Finally, clinical trials are needed to determine the safety and efficacy of this compound as a cancer therapy in humans.

Scientific Research Applications

4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been studied for its potential as an anticancer therapy. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have also shown promising results, with this compound reducing tumor growth in animal models of cancer.

properties

IUPAC Name

(4Z)-4-[(3,4-diethoxy-5-iodophenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FINO4/c1-3-25-17-11-12(9-15(22)18(17)26-4-2)10-16-20(24)27-19(23-16)13-7-5-6-8-14(13)21/h5-11H,3-4H2,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEICVNXUZFFRW-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F)I)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F)I)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FINO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
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4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
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4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
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4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
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4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 6
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4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one

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